レシニフェラトキシン

概要

説明

It is a potent functional analog of capsaicin, the active ingredient in chili peppers, and is known for its extreme pungency, scoring 16 billion Scoville heat units . Resiniferatoxin activates the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the transmission of pain signals .

科学的研究の応用

Resiniferatoxin has a wide range of scientific research applications due to its potent activity on the TRPV1 receptor. Some of the key applications include:

作用機序

Resiniferatoxin exerts its effects by activating the TRPV1 receptor, a cation channel in the plasma membrane of sensory neurons . When resiniferatoxin binds to TRPV1, it causes the channel to become permeable to cations, especially calcium . The influx of calcium ions leads to the depolarization of the neuron, transmitting pain signals similar to those that would be transmitted if the tissue were being burned or damaged . This activation is followed by desensitization and analgesia, as the nerve endings die from calcium overload .

Safety and Hazards

将来の方向性

Resiniferatoxin is currently undergoing clinical Phase III development and received Breakthrough Therapy Designation from the U.S. Food and Drug Administration (FDA) for pain associated with osteoarthritis (OA) of the knee . The decision is based on clinical phase I and II data indicating significant pain relief and a favorable safety profile .

Relevant papers on Resiniferatoxin have been analyzed to provide this comprehensive information .

生化学分析

Biochemical Properties

Resiniferatoxin activates transient vanilloid receptor 1 (TRPV1) in a subpopulation of primary afferent sensory neurons involved in nociception, the transmission of physiological pain . TRPV1 is an ion channel in the plasma membrane of sensory neurons and stimulation by resiniferatoxin causes this ion channel to become permeable to cations, especially calcium .

Cellular Effects

Resiniferatoxin has a unique spectrum of pharmacological actions. It allows for the full desensitization of pain perception and neurogenic inflammation without causing unacceptable side effects . Resiniferatoxin targets the TRPV1 channel and activates it, allowing calcium cations to flow in and desensitize the TRPV1 receptors, producing an analgesic effect .

Molecular Mechanism

Resiniferatoxin binds as an agonist to transient vanilloid receptor 1 (TRPV1), a nociceptive ion channel . The influx of cations causes the neuron to depolarize, transmitting signals similar to those that would be transmitted if the innervated tissue were being burned or damaged .

Temporal Effects in Laboratory Settings

The effect of resiniferatoxin can be reversed 6 hours after exposure . Additionally, the eye-wiping response did not return by the termination of the experiments 350 days after injection suggesting a permanent antinociceptive effect from a single intraganglionic injection .

Dosage Effects in Animal Models

Initial studies conducted in rodent models induced with osteoarthritis showed promising results, specifically in alleviating non-evoked pain (weight-bearing) along with evoked pain (mechanical and thermal stimuli) .

Metabolic Pathways

Proteomics and pathway enrichment analysis results suggest that Wnt signaling is triggered by the agonistic effects of resiniferatoxin on vanilloid receptors .

Transport and Distribution

Resiniferatoxin is a highly potent Transient Receptor Potential Vanilloid 1 (TRPV1) agonist . Its administration can reversibly defunctionalise TRPV1-expressing nociceptors .

Subcellular Localization

The TRPV1 receptor, which resiniferatoxin binds to, is an ion channel in the plasma membrane of sensory neurons . This suggests that resiniferatoxin acts at the plasma membrane level.

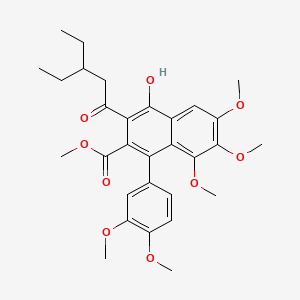

準備方法

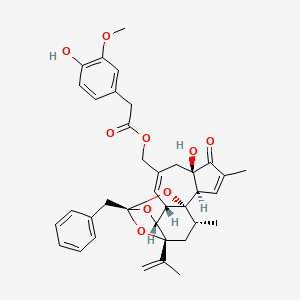

Synthetic Routes and Reaction Conditions: The total synthesis of resiniferatoxin is a complex process that involves more than 25 significant steps. The synthesis begins with 1,4-pentadien-3-ol as the starting material . Key steps include the formation of the three-ring backbone of the structure, which is a significant challenge due to the densely oxygenated trans-fused 5/7/6-tricarbocycle (ABC-ring) of resiniferatoxin . Radical-mediated three-component coupling and 7-endo cyclization are crucial steps in the synthesis .

Industrial Production Methods: Industrial production of resiniferatoxin is not widely reported, likely due to the complexity of its synthesis and the challenges associated with scaling up the process. Most resiniferatoxin used in research is extracted from natural sources or synthesized in specialized laboratories.

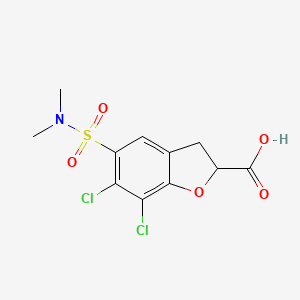

化学反応の分析

Types of Reactions: Resiniferatoxin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s structure allows for multiple functional group modifications, making it a versatile molecule for chemical studies.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of resiniferatoxin include triethylamine, chlorotrimethylsilane, and 2,2,6,6-tetramethylpiperidine . Reaction conditions often involve the use of anhydrous solvents such as acetonitrile, tetrahydrofuran, toluene, dichloromethane, and benzene .

Major Products: The major products formed from the reactions involving resiniferatoxin depend on the specific functional group modifications. For example, oxidation reactions can lead to the formation of various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

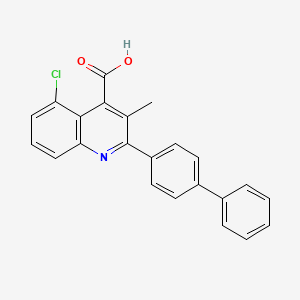

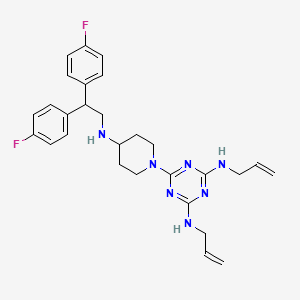

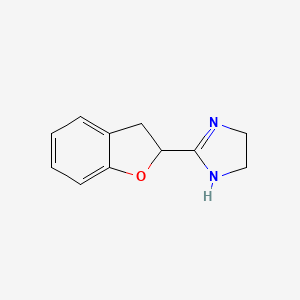

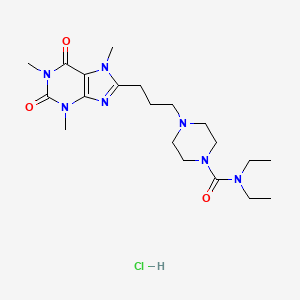

類似化合物との比較

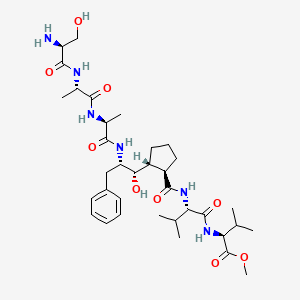

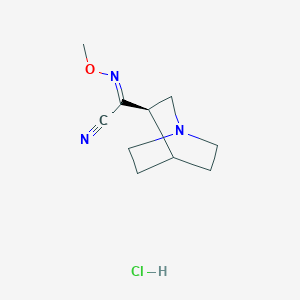

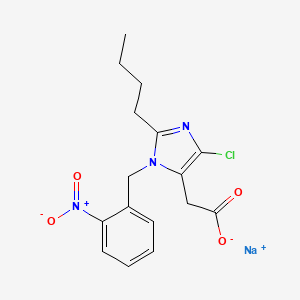

Resiniferatoxin is often compared to capsaicin, the active ingredient in chili peppers, due to their similar mechanisms of action on the TRPV1 receptor . resiniferatoxin is significantly more potent, with approximately 500 to 1000 times higher binding affinity for TRPV1 than capsaicin . Other similar compounds include:

Capsaicin: Found in chili peppers, capsaicin is a less potent TRPV1 agonist compared to resiniferatoxin.

Dihydrocapsaicin: Another capsaicinoid found in chili peppers, with similar but less potent effects compared to capsaicin.

Nonivamide: A synthetic capsaicinoid used in topical pain relief creams, with lower potency than resiniferatoxin.

Resiniferatoxin’s extreme potency and unique chemical structure make it a valuable compound for scientific research and potential therapeutic applications.

特性

IUPAC Name |

[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H40O9/c1-21(2)35-17-23(4)37-27(33(35)44-36(45-35,46-37)19-24-9-7-6-8-10-24)14-26(18-34(41)30(37)13-22(3)32(34)40)20-43-31(39)16-25-11-12-28(38)29(15-25)42-5/h6-15,23,27,30,33,38,41H,1,16-20H2,2-5H3/t23-,27+,30-,33-,34-,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDNAKHZNJAGHN-MXTYGGKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C=C6)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=CC(=C(C=C6)O)OC)O)C)O[C@](O3)(O2)CC7=CC=CC=C7)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H40O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00894764 | |

| Record name | Resiniferatoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57444-62-9 | |

| Record name | Resiniferatoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57444-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resiniferatoxin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057444629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resiniferatoxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06515 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Resiniferatoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-3-methoxy-[(2S,3aR,3bS,6aR,9aR,9bR,10R,11aR)-3a,3b,6,6a,9a,10,11,11a-octahydro-6a-hydroxy-8,10-dimethyl-11a-(1-methylethenyl)-7-oxo-2-(phenylmethyl)-7H-2,9b-epoxyazuleno[5,4-e]-1,3-benzodioxol-5-yl]benzeneacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESINIFERATOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5O6P1UL4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

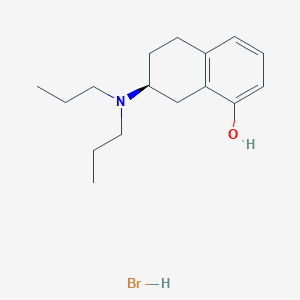

Q1: What is the primary molecular target of Resiniferatoxin?

A1: Resiniferatoxin selectively and potently activates the transient receptor potential vanilloid 1 (TRPV1) ion channel. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This channel is predominantly expressed on C-fiber primary afferent nociceptive sensory neurons. []

Q2: Beyond TRPV1, are there other known targets of Resiniferatoxin?

A3: While RTX exhibits high selectivity for TRPV1, research suggests potential interaction with protein kinase C (PKC) in sensory neurons. RTX was found to activate a Ca2+- and lipid-dependent kinase similar to PKC in the cytosol of dorsal root ganglia. []

Q3: Does Resiniferatoxin affect TRPA1 channels?

A4: Studies indicate a functional link between TRPV1 and TRPA1. Resiniferatoxin-mediated ablation of TRPV1-expressing neurons in adult mice also resulted in the loss of sensitivity to allyl-isothiocyanate, a selective TRPA1 agonist. This suggests a co-expression of TRPV1 and TRPA1, with RTX treatment impacting both sensor molecules. []

Q4: What is the molecular formula and weight of Resiniferatoxin?

A5: Resiniferatoxin has the molecular formula C43H56O12 and a molecular weight of 760.88 g/mol. []

Q5: Are there any specific structural features of Resiniferatoxin crucial for its activity?

A6: The presence of a homovanillyl ester group is essential for RTX's activity, as demonstrated by the inactivity of its 20-deacetylated derivative (ROPA), which lacks this group. []

Q6: How does Resiniferatoxin compare to capsaicin in terms of potency and selectivity?

A7: Resiniferatoxin is significantly more potent than capsaicin, exhibiting at least 100-fold greater inflammatory activity in the mouse ear model. [] It is also a more potent TRPV1 agonist, with effects observed at concentrations 100 to 1,000 times lower than those required for capsaicin. [, , ]

Q7: Does modifying the structure of Resiniferatoxin affect its biological activity?

A8: Yes, structural modifications significantly impact RTX's activity. For instance, the 20-deacetylated derivative of Resiniferatoxin (ROPA), lacking the homovanillyl ester group, does not evoke CGRP release or bronchoconstriction. [] Conversely, the addition of an iodine atom to Resiniferatoxin, as in Iodo-Resiniferatoxin (I-RTX), converts it into a potent TRPV1 antagonist. []

Q8: What in vitro models are used to study the effects of Resiniferatoxin?

A9: Researchers utilize various in vitro models, including:* Cell Lines: Chinese hamster ovary (CHO) cells heterologously expressing TRPV1 are commonly employed to assess RTX's effects on calcium influx and to study its antagonist properties. [, ]* Primary Cultures: Primary cultures of rat dorsal root ganglion neurons are used to investigate RTX's effect on CGRP release and neuronal depolarization. [, ] Canine keratinocytes are also studied in vitro to assess TRPV1 functionality and RTX binding. [, ]

Q9: What animal models are used to study Resiniferatoxin's effects?

A10: Several animal models are employed, including:* Mice: Used to study RTX's analgesic effects in models of inflammatory pain, such as the complete Freund's adjuvant-induced hyperalgesia model. [, ] Also used to investigate the role of TRPV1 in sepsis models. []* Rats: Employed to study RTX's effects on bladder function in models of detrusor overactivity and interstitial cystitis. [, ] Also utilized to investigate the impact of RTX on cardiovascular parameters, including blood pressure, heart rate, and brown adipose tissue thermogenesis. [, ]* Guinea pigs: Commonly used to investigate the effects of RTX on respiratory function, particularly bronchoconstriction and cough reflex. [, ]* Pigs: Utilized to study RTX's effects on nasal mucosal blood flow and to characterize vanilloid receptor binding properties. []* Dogs: Used to evaluate the analgesic effects of intrathecal RTX in a canine bone cancer pain model. []

Q10: Are there any clinical trials investigating the therapeutic potential of Resiniferatoxin?

A11: Yes, clinical trials have explored the use of intravesical RTX for treating overactive bladder and interstitial cystitis in humans. [, , , , , ]

Q11: What are the known side effects of Resiniferatoxin?

A12: While generally well-tolerated, RTX administration can lead to transient side effects, including:* Cardiovascular: Transient increases in mean arterial blood pressure and heart rate have been observed following intrathecal RTX administration in dogs. []* Respiratory: In guinea pigs, RTX can induce respiratory distress linked to bronchoconstriction. []* Other: Acute pain and irritation are potential concerns, although RTX appears to have a more favorable profile compared to capsaicin. [, ]

Q12: What routes of administration are used for Resiniferatoxin?

A13: Several routes of administration have been explored:* Intrathecal: Direct injection into the subarachnoid space of the spinal cord. Used in animal models to target spinal nociceptive pathways. [, ]* Epidural: Injection into the epidural space surrounding the spinal cord. Investigated as a potential route for pain management. []* Intravesical: Instillation directly into the bladder. The primary route investigated in clinical trials for overactive bladder and interstitial cystitis. [, , , , , ]* Subcutaneous: Injection under the skin. Used in animal models to induce systemic desensitization of TRPV1-expressing neurons. [, , ]* Intraperitoneal: Injection into the peritoneal cavity. Used in animal models to induce neuropathic pain. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1680452.png)

![7-chloro-10-hydroxy-1-(4-methylpiperazin-1-yl)imino-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one](/img/structure/B1680455.png)

![N-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-tetrazole-5-carboxamide](/img/structure/B1680467.png)

![N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester](/img/structure/B1680469.png)